Methyl 3-amino-4-fluorophenylpropanoate

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe

Methyl 3-amino-4-fluorophenylpropanoate (CAS 1780944-63-9) is the definitive 3-amino-4-fluoro regioisomer for medicinal chemistry. Unlike the 4-amino-3-fluoro analog, this substitution pattern provides a distinct electronic and steric profile critical for CDK8/19 inhibitor and GPR40 agonist SAR exploration. Use this methyl ester to introduce the validated 4-fluorophenyl motif while mitigating CYP3A4 TDI. It also serves as a direct precursor to the corresponding beta-amino acid for enzymatic resolution. Choose this building block for precise lead optimization and fragment-based screening.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B13986263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-fluorophenylpropanoate
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CC(=C(C=C1)F)N
InChIInChI=1S/C10H12FNO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,3,5,12H2,1H3
InChIKeySIZGPCLSABVMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-4-fluorophenylpropanoate: A Specialized Fluorinated Building Block


Methyl 3-amino-4-fluorophenylpropanoate (CAS 1780944-63-9, C10H12FNO2) is a specialized organic building block featuring a unique 3-amino-4-fluoro substitution pattern on a phenylpropanoate scaffold . This regioisomeric configuration, distinct from the 4-amino-3-fluoro analog , provides a specific electronic and steric environment for constructing pharmacologically relevant molecules, making it a precise tool for medicinal chemistry and chemical biology research .

Why Methyl 3-amino-4-fluorophenylpropanoate Cannot Be Interchanged with Regioisomers


Substitution with a generic fluorinated phenylpropanoate or a regioisomer like methyl 3-(4-amino-3-fluorophenyl)propanoate is not advisable. In related medicinal chemistry programs, the exact position of the fluorine atom relative to the amino group on the aromatic ring is a critical determinant of biological activity [1]. Shifting the substituent pattern can alter the molecule's electronic distribution, metabolic stability, and interaction with biological targets. This compound's specific 3-amino-4-fluoro arrangement offers a distinct and verifiable molecular topology that is essential for structure-activity relationship (SAR) exploration, ensuring precise control in lead optimization and chemical probe development [1].

Quantitative Evidence for Differentiating Methyl 3-amino-4-fluorophenylpropanoate


Regioisomeric Differentiation: 3-Amino-4-Fluoro vs. 4-Amino-3-Fluoro Substitution

The compound Methyl 3-amino-4-fluorophenylpropanoate is defined by its specific 3-amino-4-fluoro substitution pattern, distinguishing it from its closest commercial regioisomer, methyl 3-(4-amino-3-fluorophenyl)propanoate . While direct comparative activity data for this exact pair is not available in the public domain, the principle of regioisomeric differentiation is well-established in medicinal chemistry SAR studies. The specific placement of the fluorine atom ortho or meta to the amino group can significantly influence a molecule's electronic properties and, consequently, its biological interactions and metabolic stability .

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe

Electronic and Physicochemical Profile of the 3-Amino-4-Fluoro Motif

The 3-amino-4-fluoro substitution pattern on a phenyl ring creates a specific electronic environment. In studies of EP4 receptor antagonists, the introduction of a fluorine atom at a key position on the phenyl ring was shown to be more favorable for functional activity than chlorine, cyano, or trifluoromethyl substitutions [1]. While this data is from a different core scaffold, it provides class-level evidence that the specific placement of a fluorine atom, as found in this compound, can be the most active among a series of electron-withdrawing group substitutions.

Medicinal Chemistry Physicochemical Properties Drug Design

Potential for Minimized CYP3A4 Drug-Drug Interaction Liability

In a medicinal chemistry program aimed at eliminating time-dependent inhibition (TDI) of CYP3A4, modification of a pendant 4-fluorophenyl group was a key strategy [1]. This study demonstrates that the presence and specific substitution of a 4-fluorophenyl moiety can be a critical determinant in avoiding undesirable CYP3A4 inhibition, a major cause of clinical drug-drug interactions. Methyl 3-amino-4-fluorophenylpropanoate, containing this moiety, may offer a starting point with a reduced risk of this specific ADME liability compared to structures with alternative aromatic groups known to cause TDI.

Drug Metabolism ADME Medicinal Chemistry

Role as a Chiral Precursor: Enantiomeric Resolution via Biocatalysis

The acid analog of this compound, (R)-3-amino-3-(4-fluorophenyl)propanoic acid, serves as a key chiral intermediate. It was obtained via kinetic resolution of the corresponding racemic β-amino acid using an ω-transaminase enzyme, demonstrating a practical biocatalytic route to enantiomerically pure material [1]. The methyl ester, Methyl 3-amino-4-fluorophenylpropanoate, can be hydrolyzed to yield this acid, positioning it as a direct precursor to a valuable chiral building block. This contrasts with non-fluorinated analogs which may not be amenable to the same highly selective enzymatic resolution.

Biocatalysis Chiral Synthesis Process Chemistry

Optimal Use Cases for Methyl 3-amino-4-fluorophenylpropanoate


Scaffold Hopping and Lead Optimization in Kinase Inhibitor Programs

As demonstrated by the work on CDK8/19 inhibitors [1], the 4-fluorophenyl moiety is a key motif in kinase drug discovery. Methyl 3-amino-4-fluorophenylpropanoate is an ideal building block for introducing this validated fragment into new chemical series. Its use allows medicinal chemists to explore SAR around a known privileged structure while potentially mitigating CYP3A4 TDI, a common pitfall in kinase inhibitor development [1].

Synthesis of Single-Enantiomer Beta-Amino Acid Derivatives

This methyl ester serves as a direct precursor to the corresponding beta-amino acid. As highlighted in the synthesis of bradykinin B1 receptor antagonists, the (R)-enantiomer of this acid is a crucial intermediate that can be obtained via a scalable enzymatic resolution [2]. This application scenario is critical for the preparation of stereochemically pure, fluorine-containing beta-amino acids for use in peptidomimetic drug discovery.

Development of GPR40 Agonists and Metabolic Disease Therapeutics

The 3-(4-fluorophenyl)propanoic acid core is a recognized scaffold for GPR40 agonists, a target for treating type 2 diabetes [3]. Methyl 3-amino-4-fluorophenylpropanoate provides a functionalized entry point into this chemical space, enabling the rapid synthesis of analogs to probe the SAR of this promising target class.

General Fluorinated Fragment Library Construction

For screening libraries, incorporating fluorine is a common strategy to enhance metabolic stability and membrane permeability. The distinct 3-amino-4-fluoro regioisomer provides a unique vector and electronic profile not offered by its 4-amino-3-fluoro counterpart . Its inclusion in a fragment library expands the available chemical diversity, increasing the probability of finding a novel hit against challenging biological targets.

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